Protein Expression Yield: N1-Methylpseudouridine Outperforms Pseudouridine by Up to 44-Fold
mRNA modified with N1-methylpseudouridine (m1Ψ), the active core of the target compound, demonstrates dramatically higher protein expression compared to mRNA modified with pseudouridine (Ψ), the current industry standard. In a direct head-to-head comparison, m1Ψ-modified mRNA produced up to ~44-fold more reporter protein than Ψ-modified mRNA when both were co-modified with 5-methylcytidine (m5C) and transfected into cell lines. When comparing single modifications (m1Ψ vs. Ψ), m1Ψ still provided ~13-fold higher expression in mice [1].
| Evidence Dimension | Reporter Gene Expression (Luciferase) |
|---|---|
| Target Compound Data | mRNA modified with m1Ψ (and m5C) yields up to ~44-fold higher expression vs. Ψ/m5C in cell lines; m1Ψ alone yields ~13-fold higher expression vs. Ψ alone in mice. |
| Comparator Or Baseline | mRNA modified with pseudouridine (Ψ) alone or in combination with 5-methylcytidine (m5C). |
| Quantified Difference | Up to ~44-fold increase (cell lines) and ~13-fold increase (mice) in protein expression. |
| Conditions | Transfection of modified mRNA into mammalian cell lines (in vitro) and mice (in vivo). |
Why This Matters
For users procuring building blocks for therapeutic mRNA synthesis, this data directly predicts that using the N1-methylpseudouridine derivative will yield substantially higher amounts of the desired therapeutic protein per dose of mRNA, improving both efficacy and cost-efficiency.
- [1] Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344. https://doi.org/10.1016/j.jconrel.2015.08.051 View Source
